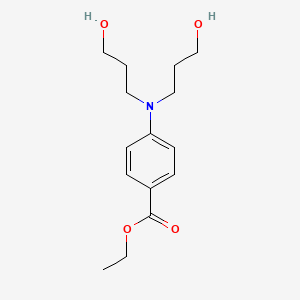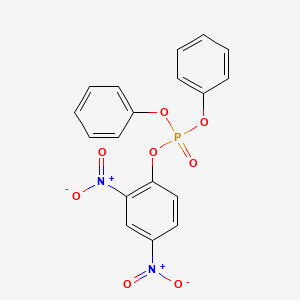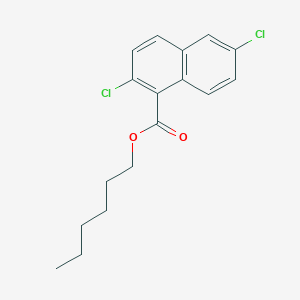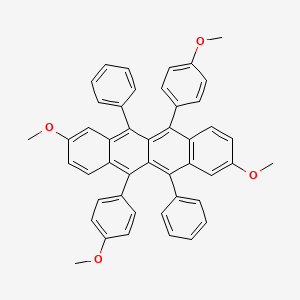
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the tetracene family, which is characterized by a linear arrangement of four benzene rings. The presence of methoxy and phenyl groups further enhances its chemical reactivity and potential utility in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene typically involves multi-step organic reactions. One common method includes the use of 5-methoxy-indole as a starting material, which undergoes a series of reactions involving reagents such as n-Bu4NI and HBF4 in acetonitrile . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism of action of 2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene involves its interaction with specific molecular targets and pathways. The compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Tetracene: The parent compound with a simpler structure.
Pentacene: Another member of the acene family with five benzene rings.
Anthracene: A related compound with three benzene rings.
Uniqueness
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene is unique due to the presence of methoxy and phenyl groups, which enhance its chemical reactivity and potential applications. Compared to other acenes, this compound offers a balance of stability and reactivity, making it suitable for various research and industrial applications.
属性
CAS 编号 |
118769-17-8 |
|---|---|
分子式 |
C46H36O4 |
分子量 |
652.8 g/mol |
IUPAC 名称 |
2,8-dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene |
InChI |
InChI=1S/C46H36O4/c1-47-33-19-15-31(16-20-33)41-37-25-23-35(49-3)27-39(37)44(30-13-9-6-10-14-30)46-42(32-17-21-34(48-2)22-18-32)38-26-24-36(50-4)28-40(38)43(45(41)46)29-11-7-5-8-12-29/h5-28H,1-4H3 |
InChI 键 |
YUTIOTAANBGJMB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3C(=C4C=C(C=CC4=C(C3=C(C5=C2C=CC(=C5)OC)C6=CC=CC=C6)C7=CC=C(C=C7)OC)OC)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


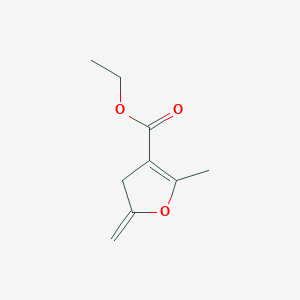
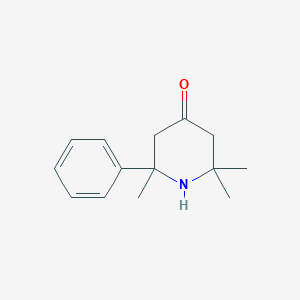
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)
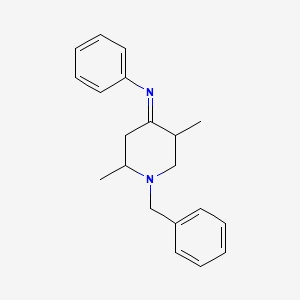
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
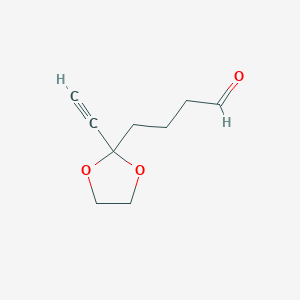
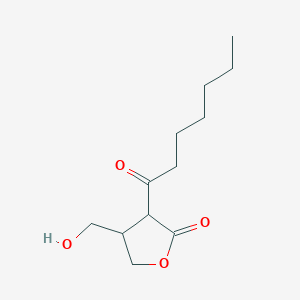
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
